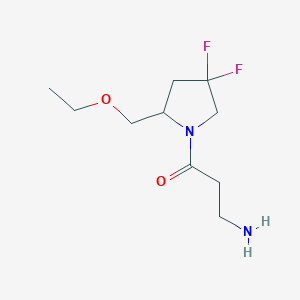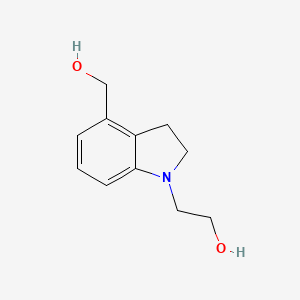
3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine
Overview
Description
3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine is a useful research compound. Its molecular formula is C6H9F4N and its molecular weight is 171.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The trifluoromethyl group often plays a crucial role in the biological activity of many pharmaceuticals and agrochemicals .
Biochemical Pathways
The trifluoromethyl group is thought to be involved in many recently tested catalytic trifluoromethylation reactions .
Pharmacokinetics
The trifluoromethyl group is often used in drug design to improve the pharmacokinetic properties of pharmaceuticals .
Result of Action
The trifluoromethyl group is known to have significant physicochemical effects when substituted at different positions in a molecule .
Action Environment
The trifluoromethyl group is often used in drug design to improve the stability of pharmaceuticals .
Biochemical Analysis
Biochemical Properties
3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can affect their interaction with biological targets . Additionally, the fluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biochemical properties .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of trifluoromethyl groups into biomolecules can alter their hydrophobicity and electronic properties, impacting their interaction with cellular membranes and proteins . Furthermore, the presence of fluorine atoms can affect the compound’s ability to cross cell membranes, thereby influencing its distribution and accumulation within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key aspect is its ability to participate in radical trifluoromethylation reactions, which involve the generation of carbon-centered radical intermediates . These radicals can interact with biomolecules, leading to enzyme inhibition or activation, changes in gene expression, and other biochemical effects. Additionally, the compound’s fluorinated groups can enhance its binding affinity to specific targets, further modulating its biological activity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound’s stability can be affected by various environmental conditions, such as temperature and pH . Over time, the degradation of the compound can lead to the formation of reactive intermediates, which may have distinct biochemical effects compared to the parent compound . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic stability and improved pharmacokinetic properties . At higher doses, toxic or adverse effects may be observed, including enzyme inhibition, oxidative stress, and disruption of cellular homeostasis . Threshold effects have been identified, indicating specific dosage ranges where the compound’s effects transition from beneficial to harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s fluorinated groups can influence its metabolic flux, affecting the levels of metabolites and intermediates in biochemical reactions . Enzymes such as cytochrome P450s and other oxidoreductases play a crucial role in the metabolism of this compound, leading to the formation of reactive intermediates and metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity and ability to form hydrogen bonds can affect its interaction with transporters and binding proteins, modulating its localization and accumulation within specific cellular compartments . Additionally, the presence of fluorine atoms can enhance the compound’s ability to cross biological membranes, influencing its distribution within tissues .
Subcellular Localization
The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. The compound’s fluorinated groups can influence its interaction with specific organelles and cellular compartments, affecting its activity and function . For instance, the presence of trifluoromethyl groups can enhance the compound’s localization to hydrophobic environments, such as lipid membranes and intracellular vesicles .
Properties
IUPAC Name |
3-(fluoromethyl)-4-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F4N/c7-1-4-2-11-3-5(4)6(8,9)10/h4-5,11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFAZDBBGVSQQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(F)(F)F)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1478402.png)
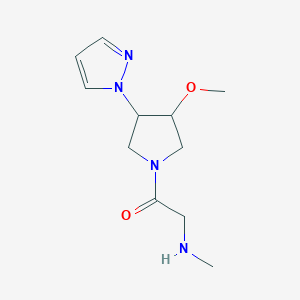

![5-aminohexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478405.png)
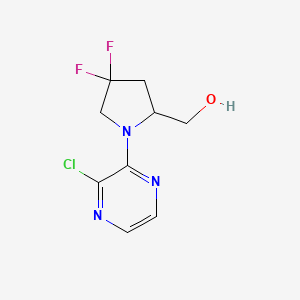
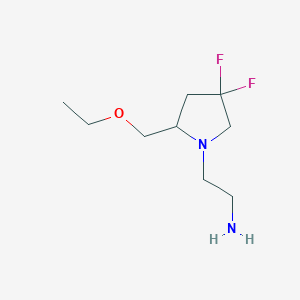

![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butanoic acid](/img/structure/B1478413.png)
![3-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propanoic acid](/img/structure/B1478414.png)
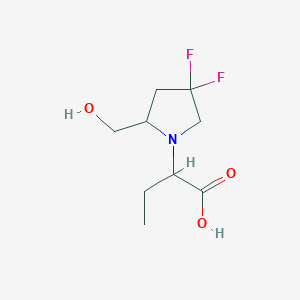

![octahydro-1H-cyclopenta[e][1,4]oxazepine-1-carboximidamide](/img/structure/B1478418.png)
